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Cefonicid Disodium Salt

Cat. No.: B1140864
CAS No.: 190181-58-9
M. Wt: 586.53
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Description

Historical Overview of Cephalosporin (B10832234) Research and Development Significance

The journey of cephalosporin research began in 1945 when Giuseppe Brotzu isolated an antibiotic-producing Cephalosporium species from a sewage outfall in Sardinia. nih.gov This discovery followed the introduction of penicillin and opened a new frontier in antimicrobial chemotherapy. nih.gov By 1953, researchers in Oxford identified cephalosporin C, a compound that, like penicillin, contained a β-lactam ring but was notably resistant to the penicillinase enzymes that were rendering penicillin ineffective against certain staphylococci. nih.gov

This resistance was a significant driver for development, as penicillinase-producing bacteria were a growing clinical problem. nih.gov The isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), was a pivotal moment, enabling the semi-synthesis of thousands of cephalosporin derivatives. nih.govwikipedia.org This modular approach allowed for the modification of side chains, leading to agents with varied antibacterial properties, improved stability, and a broader spectrum of activity. wikipedia.orgwikipedia.org The cephalosporins, including later derivatives like Cefonicid (B1209232), offered a crucial alternative for treating serious infections caused by both Gram-positive and Gram-negative bacteria and were characterized by their low toxicity. nih.govla.gov

Position of Cefonicid Disodium (B8443419) Salt within Second-Generation Cephalosporin Research

Cephalosporins are systematically classified into generations based on their antimicrobial spectrum and chronological discovery. wikipedia.orgijesir.org First-generation cephalosporins were primarily active against Gram-positive bacteria. wikipedia.orgijesir.org The research impetus leading to the second generation was the need for greater activity against Gram-negative bacteria and improved stability against β-lactamase enzymes. la.gov

Cefonicid, patented in 1978, emerged from this research focus as a distinct second-generation cephalosporin. nih.gov Its key characteristics include an expanded spectrum against Gram-negative organisms like Haemophilus influenzae and many Enterobacteriaceae, while retaining useful activity against Gram-positive cocci. nih.govpatsnap.com Structurally, Cefonicid is 7-D-mandelamido-3-(1-sulfomethyltetrazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid. google.com A defining feature of its research profile is its prolonged serum half-life, a significant pharmacokinetic advantage that distinguishes it from many other cephalosporins of its time. nih.govnih.gov This extended half-life is partly attributed to its high degree of protein binding, measured at 98% in human serum. nih.govdrugbank.com

Current Research Landscape and Unexplored Avenues for Cefonicid Disodium Salt

While Cefonicid is an established antibiotic, the contemporary research landscape is focused less on its primary discovery and more on process optimization and re-evaluation. Recent studies, particularly from the early 2020s, have revisited its synthesis pathways. The goal of this research is to develop more efficient, sustainable, and cost-effective production methods to make the compound more attractive for the modern pharmaceutical market. researchgate.netnih.gov This includes creating lean, high-performance protocols for synthesizing the Cefonicid benzathine salt, a stable intermediate. researchgate.netnih.gov

A significant unexplored avenue for Cefonicid research lies in its potential use in combination therapies. nih.gov The trend in antibiotic research is to pair older β-lactam antibiotics with newer β-lactamase inhibitors to combat evolving bacterial resistance. nih.gov Investigating Cefonicid in such combinations could represent a "renaissance" for the compound, potentially creating powerful new tools against resistant pathogens. nih.gov Further research could also explore its efficacy against bacterial biofilms or its application in novel drug delivery systems to enhance its therapeutic profile.

Methodological Approaches in this compound Investigation

The investigation of this compound utilizes a range of established scientific methodologies.

Synthesis and Purification: Chemical synthesis is a primary area of research, with studies focusing on improving reaction routes and yields. researchgate.netresearchgate.net Techniques like "one-pot" chemo-enzymatic synthesis and the use of intermediates like Cefonicid benzathine salt for easier isolation and purification are documented. google.comresearchgate.net Lyophilization (freeze-drying) is often used in the final isolation step. researchgate.netgoogle.com

Structural and Impurity Characterization: Advanced analytical techniques are crucial for characterizing the compound and its impurities. Two-dimensional liquid chromatography (2D-LC) coupled with high-resolution ion trap/time-of-flight mass spectrometry (IT-TOF-MS) has been employed to separate and identify unknown impurities, which is vital for quality control. researchgate.netdntb.gov.ua

Antimicrobial Activity Assessment: The in vitro activity of Cefonicid is determined using standard microbiological methods. The agar (B569324) dilution method is used to determine the Minimum Inhibitory Concentration (MIC) values against a panel of bacterial species. glpbio.com These MIC values quantify the antibiotic's potency against specific Gram-positive and Gram-negative organisms. nih.govpatsnap.com

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC) with ultraviolet detection is a standard method for quantifying Cefonicid concentrations in biological fluids like plasma and milk, enabling detailed pharmacokinetic studies. um.es

Data Tables

Table 1: Comparative In Vitro Activity (MIC) of Cefonicid and Other Cephalosporins

This table presents the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Data is compiled from various in vitro studies.

OrganismCefonicidCefamandoleCefoxitin (B1668866)Cefazolin (B47455)
Staphylococcus aureusSimilar to CefoxitinSuperiorSimilar to CefonicidSuperior
Haemophilus influenzaeActiveActive--
Neisseria gonorrhoeaeExcellent Activity---
EnterobacteriaceaeActiveActive-Less Active
Bacteroides fragilisInactive-Active-
Pseudomonas speciesInactive---

Source: Data synthesized from multiple research articles. nih.govglpbio.comtoku-e.com

Table 2: Methodological Techniques in Cefonicid Research

Research AreaMethodologyPurposeReferences
Synthesis One-pot chemo-enzymatic synthesisTo improve efficiency and yield of Cefonicid acid. researchgate.net
Benzathine salt formationTo facilitate easier isolation and purification of a stable intermediate. google.comresearchgate.net
Analysis 2D-LC-IT-TOF-MSSeparation and structural characterization of unknown impurities. researchgate.netdntb.gov.ua
Microbiology Agar Dilution (MIC testing)To determine the in vitro antimicrobial spectrum and potency. glpbio.comscispace.com
Pharmacokinetics HPLC with UV detectionTo quantify drug concentration in biological samples for kinetic studies. um.es

Properties

CAS No.

190181-58-9

Molecular Formula

C₁₈H₁₆N₆Na₂O₈S₃

Molecular Weight

586.53

Synonyms

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt;  Cefodie;  Monocidur;  Mopnocid;  Praticef; 

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Cefonicid Disodium Salt

Classical and Modern Synthetic Routes to Cefonicid (B1209232) Disodium (B8443419) Salt

The synthesis of Cefonicid disodium salt can be achieved through both traditional multi-step chemical processes and more contemporary, efficient chemo-enzymatic methods.

Multi-Step Chemical Synthesis Pathways

Classical chemical synthesis of Cefonicid involves a series of sequential reactions. A common pathway begins with the protection of the amino and carboxyl groups of 7-aminocephalosporanic acid (7-ACA). This is followed by the introduction of the side chain at the C-3 position, often involving the displacement of the acetoxy group with a sulfur-containing heterocyclic group. Subsequently, the side chain at the C-7 position is introduced via acylation. Finally, deprotection steps and salt formation yield the this compound.

Another approach involves the synthesis of the side chain (5-sulfydryl-1H-tetrazolium-1-methanesulfonic acid) separately using aminomethane sulfonic acid, dithiocarbonic anhydride, and sodium azide. google.com This side chain is then condensed with a 7-D-mandelamido-cephalosporanic acid methyl ester, followed by decarboxylation and salification to produce the crude Cefonicid sodium salt, which is then purified. google.com

"One-Pot" Chemo-Enzymatic Synthesis Approaches

Modern synthetic strategies increasingly employ "one-pot" chemo-enzymatic methods to improve efficiency, reduce waste, and operate under milder reaction conditions. acs.orgrsc.org These approaches combine chemical and enzymatic steps in a single reaction vessel, often eliminating the need for intermediate purification. researchgate.net

Enzymatic acylation is a key step in these processes. The enzyme penicillin G acylase (PGA) has shown good affinity for both 7-ACA and its derivative, 7-amino-3-(1-sulfomethyl-1,2,3,4-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (7-SACA). researchgate.net The enzymatic acylation of 7-SACA with R-methyl mandelate (B1228975) has been studied, resulting in this compound with a 65% yield and 95% purity. researchgate.net

Synthesis of Key Intermediate Compounds in this compound Production

The synthesis of Cefonicid relies on the preparation of key intermediate compounds, which are then further modified to produce the final active pharmaceutical ingredient.

Derivatization of 7-Aminocephalosporanic Acid (7-ACA)

7-Aminocephalosporanic acid (7-ACA) is the fundamental building block for the synthesis of most cephalosporin (B10832234) antibiotics, including Cefonicid. nih.govdepositolegale.it The production of semi-synthetic cephalosporins involves the chemical modification of the 7-ACA nucleus at the C-3 and C-7 positions. nih.govniir.org

The derivatization at the C-3 position is a critical step. In the synthesis of a key Cefonicid intermediate, the acetoxy group at the C-3' position of 7-ACA is displaced by a sulfur nucleophile, 1-sulfomethyl-5-mercapto-1,2,3,4-tetrazole sodium-potassium salt. nih.govresearchgate.net This reaction can be catalyzed by a Lewis acid, such as a boron trifluoride (BF3) complex in acetonitrile (B52724), which allows for the direct conversion without the need for protecting the amine group at the 7-position. researchgate.net This method is efficient and helps maintain the stability of the β-lactam ring. researchgate.net

The derivatization at the C-7 position involves the acylation of the amino group. For Cefonicid, this involves the introduction of a mandelic acid moiety.

Formation of 7-Amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate Monosodium Salt

The compound 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt, also known as 7-SACA, is a crucial intermediate in the production of Cefonicid. researchgate.netresearchgate.netresearchgate.net Its synthesis has been a focus of process optimization to improve yield and efficiency.

An efficient procedure for synthesizing this intermediate involves a telescopic route where all steps are performed at room temperature. depositolegale.itresearchgate.net The process starts with the displacement of the acetoxy group of 7-ACA using a boron trifluoride complex and 1-sulphomethyl-5-mercapto-1,2,3,4-tetrazole sodium-potassium salt in acetonitrile. nih.gov The reaction mixture is then treated with water to precipitate borate (B1201080) salts, and the intermediate is isolated. nih.gov This streamlined process avoids lengthy reaction times and cumbersome purification steps like charcoal filtration. researchgate.net

The general procedure involves adding a solution of BF3 in acetonitrile to a mixture of 7-ACA and the tetrazole salt in acetonitrile, maintaining the temperature at 25–28 °C. nih.gov After a reaction time of about 40 minutes, the mixture is poured into water, leading to the precipitation of borate salts and the formation of the desired intermediate in the solution. nih.gov

Optimization of this compound Synthesis Protocols for Research Scale

Optimizing the synthesis of this compound at the research scale is crucial for improving yield, purity, and cost-effectiveness, which can then be scaled up for industrial production. researchgate.net Research and development efforts are continuously focused on streamlining synthetic routes, reducing waste, and enhancing productivity. researchgate.netmdpi.com

One area of optimization is the amidation of the 7-position of the 7-SACA intermediate. mdpi.com Different synthetic paths for this step have been investigated. mdpi.com A notable development is a method for synthesizing the cefonicid benzathine salt, which offers good yield and high product stability. mdpi.com This method utilizes N',N''-dibenzylethylene diacetate, which facilitates both the deprotection of the hydroxyl group on the mandelic acid moiety and the crystallization of the product. mdpi.com

The optimization of reaction conditions, such as pH, temperature, and reagent equivalents, is critical. For instance, in the synthesis of the cefonicid benzathine salt, the reaction is carried out in a pre-cooled aqueous solution with controlled pH, followed by the addition of O-formyl-(R)-mandeloyl chloride. mdpi.com

Table of Research Findings on Cefonicid Synthesis Optimization

Synthetic StepKey Reagents/CatalystsConditionsYield/PurityReference
"One-Pot" Chemo-Enzymatic Synthesis from Cephalosporin CD-amino acid oxidase (DAO), glutaryl acylase (GA), penicillin G acylase (PGA)Sequential enzymatic reactions35% overall yield, ~94% purity researchgate.net
Enzymatic Acylation of 7-SACAPenicillin G acylase (PGA), R-methyl mandelate-65% yield, ~95% purity researchgate.net
Chemical Synthesis of Cefonicid Sodium7-AMT, D-(-)-formylmandeloyl chloride, cation exchange resinMulti-step chemical process74.5% overall yield researchgate.net
Synthesis of 7-SACA Intermediate7-ACA, 1-sulphomethyl-5-mercapto-1,2,3,4-tetrazole, BF3 complexRoom temperature, telescopic routeEfficient and scalable nih.govresearchgate.net
Synthesis of Cefonicid Benzathine Salt7-SACA, O-formyl-(R)-mandeloyl chloride, N',N''-dibenzylethylene diacetateControlled pH and temperatureGood yield and high stability mdpi.com

Process Parameter Optimization (e.g., Temperature, pH, Catalysis)

Optimizing process parameters is crucial for an efficient synthesis of Cefonicid and its intermediates. Key areas of optimization include temperature control, pH adjustment, and the use of catalysts.

An improved synthesis method for Cefonicid Sodium involves the acylation of 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethy1]-3-cephem-4-carboxylic acid (7-AMT) with D-(-)-formylmandeloyl chloride at a controlled pH of 6.5-7.0. researchgate.net This is followed by the removal of the formyl group using hydrochloric acid to generate cefonicid acid. researchgate.net Another critical step is the formation of Cefonicid benzathine salt from cefonicid acid and N, N-dibenzylethylene diamine diacetate (DBED), which is then converted to the sodium salt via ion exchange. researchgate.net

A significant advancement in the synthesis of a key Cefonicid intermediate, 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt (7-SACA), involves a telescopic route performed entirely at room temperature. researchgate.net This process utilizes a boron trifluoride (BF3) complex in acetonitrile as a Lewis acid to facilitate the displacement of the acetoxy group from 7-aminocephalosporanic acid (7-ACA). nih.govresearchgate.net This method avoids the need for protecting the amine group at the C-7 position and preserves the stability of the β-lactam ring. researchgate.net

The conversion of the benzathine salt of cefonicid to the sodium salt also requires careful pH and temperature control. The process involves stirring the benzathine salt in an aqueous-organic solvent mixture with an ion-exchange resin. google.com The resulting solution is then titrated to a pH of approximately 2-3 for the monosodium salt or 5-6 for the disodium salt, typically at a temperature below 15°C, preferably between 5-10°C. google.com

Table 1: Optimized Parameters in Cefonicid Synthesis

Step Parameter Optimized Value/Condition Source
Acylation of 7-AMT pH 6.5 - 7.0 researchgate.net
Synthesis of 7-SACA Catalyst Boron trifluoride (BF3) complex nih.govresearchgate.net
Synthesis of 7-SACA Temperature Room Temperature researchgate.net
Conversion to Sodium Salt pH (Disodium) 5 - 6 google.com

Purification Methodologies and Techniques in Synthesis

The formation of the benzathine salt is achieved by treating an aqueous solution of cefonicid free acid with an organic solvent and N,N'-dibenzylethylenediamine. google.com The resulting crystalline salt can then be converted to the desired sodium salt. google.com This method avoids the cumbersome chromatographic purification steps previously required. google.com

Further process optimization has led to crystallization without the need for charcoal treatment, which is a time-consuming industrial filtration step. researchgate.net Additionally, two-dimensional liquid chromatography coupled with mass spectrometry has been employed to separate and characterize impurities in Cefonicid Sodium, ensuring a high-purity final product. researchgate.net

Synthesis and Characterization of Novel this compound Derivatives and Analogs

The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), allows for derivatization at the C-3 and C-7 positions, leading to the development of new analogs with modified properties. nih.gov

Structural Modifications at C-3 and C-7 Positions of the Cephem Skeleton

The general approach to creating semi-synthetic cephalosporins involves modifying the 7-ACA backbone. nih.gov In the case of Cefonicid, the key intermediate 7-SACA, with a free amino group at the C-7 position, is a crucial starting point for such modifications. nih.gov The synthesis of this intermediate itself involves a substitution at the C-3 position of 7-ACA. nih.govresearchgate.net

One example of a derivative is DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium. evitachem.com Its synthesis involves the acylation of cefonicid sodium with 2-hydroxy-2-phenylacetyl chloride. This reaction typically takes place in a solvent like dichloromethane (B109758) under an inert atmosphere. evitachem.com The resulting product can be purified by crystallization or chromatography. evitachem.com

Exploration of Cefonicid Salts with Altered Properties (e.g., Cefonicid Benzathine Salt)

The development of different salt forms of Cefonicid has been a key strategy to improve its stability and facilitate its purification. The disodium salt of Cefonicid is only moderately stable at room temperature, often requiring refrigeration. google.comgoogle.com It was later discovered that the monosodium salt is a more stable form. google.com

A significant breakthrough was the creation of the crystalline benzathine salt of Cefonicid. google.com This salt is formed by reacting cefonicid free acid with N,N'-dibenzylethylenediamine. google.com The benzathine salt exhibits good stability and its crystalline nature allows for easier isolation and purification compared to the highly water-soluble sodium salts. dntb.gov.uagoogle.com The benzathine salt can be conveniently converted to the sodium salt for pharmaceutical use. google.com The use of N′,N″-dibenzylethylene diacetate not only facilitates the crystallization but also aids in the deprotection of a formyl group on the mandelic moiety during the synthesis. mdpi.com

Table 2: Properties of Different Cefonicid Salts

Salt Form Key Property Source
Disodium Salt Moderately stable at room temperature google.comgoogle.com
Monosodium Salt More stable than the disodium salt google.com

Development of Biologically Active or Mechanistically Illuminating Probes

The development of biologically active probes from existing antibiotics is a strategy to understand their mechanism of action and to identify new therapeutic agents. nih.gov These probes often contain a reactive group for covalent labeling, a core structure for binding specificity, and a reporter group for detection. nih.gov While specific examples of biologically active probes derived directly from Cefonicid are not extensively detailed in the provided search results, the general principles of probe development are well-established. For instance, thiol probes have been used to detect electrophilic natural products, which include classes of compounds like β-lactams. nih.gov The core structure of Cefonicid, with its β-lactam ring, could potentially be modified to create such probes. nih.govvulcanchem.com These probes could be used to study the interaction of Cefonicid with its target, the penicillin-binding proteins (PBPs), and to investigate mechanisms of bacterial resistance. amerigoscientific.comnih.gov

Molecular and Biochemical Mechanisms of Action of Cefonicid Disodium Salt

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The primary targets of Cefonicid (B1209232) and other β-lactam antibiotics are the penicillin-binding proteins (PBPs). drugbank.comproteopedia.orgunict.it These are a group of enzymes located on the inner membrane of the bacterial cell wall that are essential for the final stages of peptidoglycan synthesis. proteopedia.orgoup.commedkoo.com Peptidoglycan is a crucial polymer that provides structural integrity to the bacterial cell wall. sigmaaldrich.comwikipedia.org

Specific PBP Target Identification and Binding Kinetics

Cefonicid exhibits inhibitory activity by binding to several specific PBPs in Escherichia coli. drugbank.com Research has identified its affinity for key high-molecular-weight PBPs that are crucial for cell elongation and division. oup.comnih.gov

Identified PBP Targets for Cefonicid in E. coli (strain K12): drugbank.com

Penicillin-binding protein 1A (PBP1A)

Penicillin-binding protein 1B (PBP1B) drugbank.com

Peptidoglycan D,D-transpeptidase FtsI (also known as PBP3) drugbank.comproteopedia.org

The binding of Cefonicid to these PBPs is a critical step in its antibacterial action. unict.it The efficiency of this binding, often described by kinetic constants, determines the antibiotic's potency against specific bacteria. oup.com The interaction involves the formation of a stable, covalent bond between the antibiotic and the active site of the PBP. wikipedia.orgnih.gov

Conformational Changes Induced by Cefonicid Disodium (B8443419) Salt Binding to PBPs

The binding of a β-lactam antibiotic like Cefonicid to a PBP induces conformational changes in the enzyme. nih.gov This interaction typically involves the opening of the β-lactam ring and the formation of a covalent acyl-enzyme complex with a serine residue in the PBP's active site. oup.comnih.gov This acylation process effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. oup.comwikipedia.org Studies on other β-lactams have shown that these conformational changes can involve shifts in loops within the protein structure, which can influence the stability of the antibiotic-enzyme complex. nih.gov

Inhibition of Bacterial Cell Wall Biosynthesis: Peptidoglycan Transpeptidation

The bacterial cell wall's strength is derived from the cross-linking of peptidoglycan chains, a process catalyzed by the transpeptidase activity of PBPs. nih.govasm.org Cefonicid's primary mechanism of action is the inhibition of this crucial transpeptidation step. vulcanchem.comtoku-e.com

Molecular Mechanism of Beta-Lactam Ring Cleavage and Acylation of PBPs

The structural similarity between β-lactam antibiotics and the D-alanyl-D-alanine terminal of the peptidoglycan precursor is the key to their mechanism. wikipedia.orgnih.gov The PBP's active site serine residue nucleophilically attacks the carbonyl carbon of the β-lactam ring. nih.govmdpi.com This leads to the irreversible opening of the ring and the formation of a stable acyl-enzyme intermediate. oup.comwikipedia.org This process effectively sequesters the enzyme, preventing it from participating in cell wall synthesis. nih.gov

Disruption of Peptidoglycan Cross-Linkage Formation

By acylating and inactivating PBPs, Cefonicid directly inhibits their transpeptidase function. patsnap.compatsnap.com This prevents the formation of peptide cross-links between adjacent peptidoglycan strands. toku-e.comlibretexts.org The result is a weakened cell wall that cannot maintain its structural integrity. vulcanchem.compatsnap.com The lack of proper cross-linking makes the bacterium susceptible to osmotic pressure, leading to cell lysis. vulcanchem.comnih.gov

Cell Lysis Mechanisms and Autolytic Enzyme Mediation

The ultimate bactericidal effect of Cefonicid is cell lysis, a process often mediated by the bacterium's own autolytic enzymes. drugbank.comunict.it Autolysins are enzymes that normally function in cell wall remodeling during growth and division. libretexts.orgmsdvetmanual.com

The inhibition of peptidoglycan synthesis by Cefonicid creates an imbalance between cell wall construction and degradation. msdvetmanual.com While synthesis is halted, the activity of autolysins may continue, leading to the breakdown of the already weakened cell wall. msdvetmanual.comresearchgate.net This uncontrolled degradation results in the loss of cell integrity and eventual lysis. toku-e.compatsnap.com However, the relationship is complex, as some studies suggest that perturbation of cell wall synthesis can, under certain conditions, lead to a repression of the autolytic system. nih.gov

Beyond Primary Bacterial Targets: Interaction with Eukaryotic Cellular Components

While the principal mechanism of action for Cefonicid Disodium Salt involves the disruption of bacterial cell wall synthesis, research has revealed that its effects are not strictly limited to prokaryotic targets. Studies have begun to explore the interaction of this β-lactam antibiotic with components of eukaryotic cells, uncovering off-target effects that have implications for host cell biology, particularly concerning mitochondrial function and other biochemical pathways.

Inhibition of Mitochondrial Carnitine/Acylcarnitine Transporter

A significant finding in the study of Cefonicid's eukaryotic interactions is its inhibitory effect on the mitochondrial carnitine/acylcarnitine transporter (CACT). This transporter is crucial for cellular energy metabolism, specifically for the β-oxidation of fatty acids, by facilitating the transport of long-chain fatty acids into the mitochondrial matrix.

Research utilizing purified mitochondrial CACT reconstituted into liposomes has demonstrated that Cefonicid can directly interact with and inhibit the transporter's function. mdpi.comnih.gov Studies have shown that when Cefonicid is added externally to proteoliposomes, it competitively inhibits the carnitine/carnitine antiport activity of the transporter. mdpi.comnih.govresearchgate.net This competitive inhibition indicates that Cefonicid likely interacts with the substrate-binding site of the transporter. nih.gov

Kinetic analyses have quantified this inhibitory effect. Cefonicid was identified as the most potent inhibitor among several tested β-lactam antibiotics, including ampicillin, cefazolin (B47455), cephalothin, and piperacillin. nih.gov Furthermore, studies have shown that Cefonicid can inhibit the transporter from both the external and internal sides of the mitochondrial membrane, although the inhibition is more pronounced from the external side. nih.gov Prolonged incubation (60 hours) with Cefonicid led to irreversible inhibition of the transporter, highlighting a time-dependent component to its interaction. nih.gov

The following table summarizes the key kinetic data from these research findings:

Parameter Value Condition Source(s)
External IC₅₀ 6.8 mMInhibition of carnitine/carnitine antiport from the external side. nih.gov
Internal IC₅₀ 12.9 mMInhibition of carnitine/carnitine antiport from the internal side. nih.gov
Long-term IC₅₀ 0.12 mMIrreversible inhibition after 60 hours of incubation. mdpi.comnih.govresearchgate.net
Inhibitor Constant (Kᵢ) 4.9 mMCompetitive inhibition constant. nih.gov

Broader Impact on Host Cell Biochemical Pathways in Research Models

Beyond the specific and well-documented inhibition of the mitochondrial carnitine/acylcarnitine transporter, the broader effects of this compound on other host cell biochemical pathways are less defined in dedicated research. However, the wider class of β-lactam antibiotics, to which Cefonicid belongs, is known to have various off-target effects, including immunomodulatory functions. researchgate.net It is a general principle that antibiotics can directly affect host cell metabolism. nih.gov

Therefore, while direct and extensive evidence detailing Cefonicid's impact on a wide array of host biochemical pathways remains an area for further investigation, the existing research on related compounds suggests that such interactions are possible and warrant more focused study.

Antimicrobial Spectrum and Resistance Mechanisms in Research Contexts

In Vitro Antimicrobial Activity of Cefonicid (B1209232) Disodium (B8443419) Salt Against Specific Bacterial Genera

The effectiveness of cefonicid disodium salt has been evaluated against a wide range of Gram-positive and Gram-negative organisms. Its activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Activity Against Gram-Positive Organisms

This compound has demonstrated good in vitro activity against several Gram-positive bacteria, most notably methicillin-sensitive Staphylococcus aureus and Staphylococcus epidermidis. nih.govechemi.com Research indicates that nearly all strains of Staphylococcus aureus are inhibited at a concentration of ≤6.25 μg/ml. vulcanchem.com However, its activity against Staphylococcus aureus is considered inferior to that of first-generation cephalosporins and cefamandole, but comparable to cefoxitin (B1668866). glpbio.comnih.gov Methicillin-resistant staphylococci are resistant to cefonicid.

OrganismNoteworthy Findings
Staphylococcus aureus Nearly all methicillin-sensitive strains are inhibited by ≤6.25 μg/ml. vulcanchem.com Its activity is less than first-generation cephalosporins and cefamandole. glpbio.comnih.gov
Staphylococcus epidermidis Demonstrates activity against susceptible strains. echemi.com

Activity Against Gram-Negative Organisms

This compound exhibits potent activity against a significant number of Gram-negative bacteria. vulcanchem.com It is particularly effective against many members of the Enterobacteriaceae family. nih.gov

The compound shows excellent in vitro activity against Neisseria gonorrhoeae. glpbio.comnih.gov It is also highly active against Haemophilus influenzae, including strains that produce beta-lactamase. glpbio.comnih.govasm.org

A high percentage of strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis are inhibited by cefonicid concentrations of ≤12.5 μg/ml. vulcanchem.com The drug also demonstrates activity against Enterobacter species, Citrobacter species, and Providencia species. toku-e.comnih.govmedchemexpress.com

OrganismNoteworthy Findings
Escherichia coli Over 90% of strains are inhibited by ≤12.5 μg/ml. vulcanchem.com
Klebsiella pneumoniae Over 90% of strains are inhibited by ≤12.5 μg/ml. vulcanchem.com
Enterobacter spp. Demonstrates in vitro activity. toku-e.comnih.gov
Citrobacter spp. Demonstrates in vitro activity. toku-e.comnih.gov
Haemophilus influenzae Highly active, including against beta-lactamase producing strains. glpbio.comnih.govasm.org
Neisseria gonorrhoeae Excellent in vitro activity. glpbio.comnih.gov
Proteus mirabilis Over 90% of strains are inhibited by ≤12.5 μg/ml. vulcanchem.com
Providencia spp. Demonstrates in vitro activity. nih.gov

Inactivity Spectrum Against Resistant Strains

Despite its broad spectrum, this compound is notably inactive against several clinically important bacterial genera. Organisms that are typically resistant to cefonicid include Pseudomonas species (including Pseudomonas aeruginosa), Serratia species, Acinetobacter species, and Bacteroides fragilis. nih.govglpbio.comnih.govnih.gov This lack of activity is a key characteristic that differentiates it from some other classes of cephalosporins.

OrganismNoteworthy Findings
Pseudomonas spp. Generally resistant to cefonicid. nih.govglpbio.com
Serratia spp. Generally resistant to cefonicid. nih.govglpbio.com
Acinetobacter spp. Generally resistant to cefonicid. nih.govglpbio.com
Bacteroides fragilis Inactive against this anaerobic bacterium. nih.govglpbio.com

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to this compound, like other beta-lactam antibiotics, is a significant clinical concern. The primary mechanisms of resistance involve the production of enzymes that inactivate the drug and alterations in the drug's target sites.

Beta-Lactamase Production and Hydrolysis of the Beta-Lactam Ring

The most common mechanism of resistance to cefonicid and other cephalosporins is the production of beta-lactamase enzymes. toku-e.com These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. mdpi.com Cefonicid is noted to be stable against most beta-lactamases produced by Staphylococcus aureus, Haemophilus influenzae, and Neisseria gonorrhoeae. echemi.comchemdad.com However, its stability against various beta-lactamases produced by Gram-negative bacteria is a key factor in its effectiveness. vulcanchem.com

A specific and important type of beta-lactamase is the AmpC cephalosporinase, which is encoded on the chromosome of several Gram-negative bacteria, including Enterobacter species and Citrobacter species. nih.gov Organisms that produce AmpC beta-lactamases are typically resistant to many cephalosporins, including cefonicid. nih.gov The production of these enzymes can be induced by certain beta-lactams, and a significant concern is the selection of mutant bacterial populations that are genetically derepressed for AmpC production, leading to a substantial increase in the minimum inhibitory concentrations during therapy. nih.gov

Plasmid-Mediated Beta-Lactamases and Their Substrate Profiles

A primary mechanism for bacterial resistance to β-lactam antibiotics, including Cefonicid, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. The genes encoding these enzymes are frequently located on mobile genetic elements like plasmids and transposons, facilitating their spread among different bacterial species. oncohemakey.commicrorao.commicrorao.com

Plasmid-mediated β-lactamases are diverse and have been categorized into several classes based on their structure and substrate specificity. oncohemakey.commicrorao.com Extended-spectrum β-lactamases (ESBLs), for instance, are enzymes capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation cephalosporins. srce.hr The CTX-M family of ESBLs is particularly widespread and demonstrates high activity against cefotaxime (B1668864) but can also have activity against other cephalosporins. mdpi.com Some ESBLs, however, may show variable activity against cephamycins like cefoxitin, a class of β-lactams to which Cefonicid is structurally related. srce.hrnih.gov

Another significant group is the AmpC β-lactamases. These are typically cephalosporinases that can be encoded on the chromosome or on plasmids. mdpi.com Plasmid-mediated AmpC enzymes confer resistance to a broad spectrum of β-lactams, including penicillins, and most cephalosporins, including cephamycins like cefoxitin. mdpi.com The presence of these enzymes can pose a significant challenge in clinical settings, as they are not effectively inhibited by common β-lactamase inhibitors like clavulanic acid. mdpi.comjidc.org

The substrate profiles of these enzymes are critical in determining the resistance phenotype of a bacterial strain. The table below summarizes the general substrate profiles of major plasmid-mediated β-lactamase classes relevant to cephalosporin (B10832234) resistance.

Beta-Lactamase ClassCommon Enzyme FamiliesGeneral Substrate Profile Including Cephalosporins
Class A (ESBLs) TEM, SHV, CTX-MHydrolyze penicillins and extended-spectrum cephalosporins (e.g., cefotaxime, ceftazidime). srce.hrmdpi.com Activity against cephamycins can be variable.
Class C AmpCHydrolyze most cephalosporins, including cephamycins (e.g., cefoxitin). mdpi.com
Class D (OXA) OXA enzymesPrimarily penicillinases, but some variants (OXA-type ESBLs) can hydrolyze extended-spectrum cephalosporins. mdpi.com
Class B (Metallo-β-lactamases) VIM, IMP, NDMBroad-spectrum hydrolysis including penicillins, cephalosporins, and carbapenems. mdpi.com

Alterations in Penicillin-Binding Proteins (PBPs) Structure and Affinity

The bactericidal action of Cefonicid, like all β-lactam antibiotics, results from its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. researchgate.netoup.com Resistance can emerge through structural modifications in these target proteins, which reduce their affinity for the β-lactam antibiotic. oup.comnih.gov

This mechanism is particularly significant in Gram-positive bacteria. For example, methicillin (B1676495) resistance in Staphylococcus aureus is famously mediated by the acquisition of the mecA gene, which encodes a low-affinity PBP (PBP2a) that continues to function even in the presence of high concentrations of β-lactam antibiotics. researchgate.net Similar mechanisms involving altered PBPs have been identified in other pathogens, such as Streptococcus pneumoniae and Enterococcus species, leading to reduced susceptibility to penicillins and cephalosporins. researchgate.netoup.com

In Gram-negative bacteria, while less common than β-lactamase production, PBP alterations can contribute to resistance. asm.org Mutations in the genes encoding essential PBPs can decrease the rate of acylation by the antibiotic, allowing cell wall synthesis to proceed. researchgate.net Studies in Pseudomonas aeruginosa have shown that modifications in PBP patterns, including altered expression or affinity of PBP1a, PBP2, and PBP3, play a role in the development of pan-β-lactam resistance. asm.org These changes prevent Cefonicid from effectively inhibiting its target, thereby allowing the bacterium to survive.

Efflux Pump Systems and Reduced Intracellular Drug Accumulation

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell. nih.govtandfonline.com By pumping the antibiotic out, these systems can maintain the intracellular drug concentration below the level required for effective inhibition of its target. google.com This mechanism can confer resistance to a broad spectrum of antimicrobial agents, and the overexpression of efflux pumps is a common feature of multidrug-resistant (MDR) bacteria. nih.govnih.gov

Bacterial efflux systems are categorized into several families, with the Resistance-Nodulation-Division (RND) family being particularly important for intrinsic and acquired resistance in Gram-negative bacteria. nih.gov In organisms like Pseudomonas aeruginosa and members of the Enterobacteriaceae family, tripartite RND efflux systems, such as AcrAB-TolC in E. coli, span the inner membrane, periplasm, and outer membrane, creating a channel to expel drugs directly to the external medium. nih.govnih.gov These pumps are known to transport a wide range of substrates, including β-lactams. nih.gov

While some pumps are drug-specific, many MDR efflux pumps are chromosomally encoded and have physiological roles beyond antibiotic resistance, such as tolerance to bile salts or removal of metabolic byproducts. tandfonline.comnih.gov Resistance often arises from mutations in the regulatory genes that control the expression of these pumps, leading to their overproduction. nih.gov The increased expression of an efflux pump capable of recognizing Cefonicid would result in its reduced intracellular accumulation, thereby diminishing its efficacy.

Efflux Pump SuperfamilyEnergy SourceCommon LocationRelevance to Cefonicid Resistance
Resistance-Nodulation-Division (RND) Proton Motive ForceGram-Negative BacteriaMajor contributor to multidrug resistance; expels β-lactams. nih.gov
Major Facilitator Superfamily (MFS) Proton Motive ForceGram-Positive & Gram-NegativeCan confer resistance to various antibiotics. tandfonline.com
ATP-Binding Cassette (ABC) Superfamily ATP HydrolysisGram-Positive & Gram-NegativeInvolved in resistance to a range of compounds. tandfonline.com
Small Multidrug Resistance (SMR) Family Proton Motive ForceGram-Positive & Gram-NegativeTransports a variety of lipophilic cationic drugs. tandfonline.com
Multidrug and Toxic Compound Extrusion (MATE) Family Sodium Ion GradientGram-Negative BacteriaExports a range of antibiotics and toxic compounds. tandfonline.com

Outer Membrane Permeability Modulation in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a highly selective barrier, protecting the cell from hostile environments and preventing the entry of many toxic substances, including antibiotics. nih.govnih.gov For hydrophilic antibiotics like Cefonicid to reach their PBP targets in the periplasmic space, they must traverse this membrane, typically through water-filled protein channels known as porins. mdpi.commdpi.com

A significant mechanism of resistance in Gram-negative bacteria involves the modification of this outer membrane to reduce its permeability. nih.govmdpi.com This can be achieved by:

Downregulation of Porin Expression: Bacteria can reduce the number of porin channels in the outer membrane, thereby decreasing the rate of antibiotic influx. mdpi.com

Mutations in Porin Channels: Alterations in the structure of porin proteins can lead to narrower channels or changes in charge that specifically restrict the passage of certain molecules, including β-lactams. openmicrobiologyjournal.com

This resistance mechanism is particularly effective when combined with the presence of β-lactamases in the periplasm. nih.gov Even a low level of β-lactamase activity can be sufficient to hydrolyze the antibiotic as it slowly diffuses into the cell, preventing it from reaching an inhibitory concentration at the PBP targets. This synergistic effect between reduced permeability and enzymatic degradation is a common cause of high-level resistance to cephalosporins in clinical isolates. nih.gov

Molecular and Genetic Basis of Resistance Development and Spread

The emergence and dissemination of antibiotic resistance are driven by genetic evolution, primarily through mutation and the acquisition of new genetic material from other microorganisms. srce.hr Mobile genetic elements (MGEs) play a crucial role in this process, acting as vehicles for the rapid spread of resistance genes throughout bacterial populations. mdpi.com

Horizontal Gene Transfer Mechanisms (Transformation, Transduction, Conjugation)

Bacteria can share genetic information through a process known as horizontal gene transfer (HGT), which is a primary driver for the rapid dissemination of antibiotic resistance genes. srce.hrmdpi.com This allows resistance to spread much faster than through spontaneous mutation alone. The three main mechanisms of HGT are:

Transformation: This process involves the uptake and incorporation of free DNA from the environment. mdpi.com When a resistant bacterium lyses, it releases its genetic material, including plasmids and chromosomal fragments carrying resistance genes. Competent bacteria in the vicinity can take up this DNA and integrate it into their own genomes, thereby acquiring the resistance trait. nih.gov

Transduction: In transduction, bacterial DNA is transferred from one bacterium to another via a bacteriophage (a virus that infects bacteria). mdpi.com During the phage replication cycle, fragments of the host bacterium's DNA, which may include resistance genes, can be mistakenly packaged into new phage particles. When this phage infects a new bacterium, it injects the resistance gene along with its own genetic material. srce.hr

Conjugation: This is the most common mechanism for HGT and involves the direct transfer of genetic material between two bacterial cells that are in physical contact. mdpi.com Conjugation is mediated by conjugative plasmids or transposons. mdpi.com A donor cell extends a pilus to a recipient cell, creating a channel through which a copy of the plasmid carrying resistance genes is transferred. mdpi.com This process is highly efficient and can occur between different bacterial species, facilitating the widespread dissemination of multidrug resistance. nih.govfrontiersin.org

Role of Plasmids, Transposons, and Integrons in Resistance Gene Dissemination

Mobile genetic elements (MGEs) are the fundamental tools that facilitate the movement of resistance genes via horizontal gene transfer. frontiersin.org The interplay between these elements allows for the assembly of multiple resistance genes onto a single mobile platform, leading to the emergence of multidrug-resistant "superbugs". mdpi.com

Plasmids: These are self-replicating, extrachromosomal DNA molecules that are central to the spread of resistance. mdpi.com Resistance (R) plasmids can carry multiple genes, each conferring resistance to a different class of antibiotic. Broad-host-range plasmids are particularly significant as they can be transferred between and maintained in a wide variety of bacterial species, acting as key vectors for resistance dissemination in both clinical and environmental settings. irb.hr

Transposons: Often called "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between a chromosome and a plasmid. oncohemakey.commdpi.com This mobility is catalyzed by a transposase enzyme encoded by the transposon itself. mdpi.com By inserting into plasmids, transposons can transfer chromosomal resistance genes onto a mobile platform, or they can move resistance genes between different plasmids, contributing to the evolution of R plasmids carrying arrays of resistance determinants. frontiersin.orgscirp.org

Integrons: Integrons are genetic platforms specialized in capturing and expressing genes contained within mobile units called gene cassettes. frontiersin.org An integron is characterized by an intI gene, which encodes an integrase enzyme that mediates the insertion and excision of these cassettes. mdpi.com While integrons themselves are not typically mobile, they are often located within transposons and plasmids, which facilitates their transfer between bacteria. mdpi.comfrontiersin.org They play a major role in the spread of resistance by collecting multiple gene cassettes, each encoding a different resistance mechanism (e.g., resistance to different antibiotic classes), and ensuring their expression from a common promoter. srce.hr

Genetic ElementDescriptionRole in Resistance Dissemination
Plasmids Self-replicating, extrachromosomal DNA circles. mdpi.comAct as vehicles for transferring multiple resistance genes between bacteria via conjugation. mdpi.comirb.hr
Transposons "Jumping genes" that can move between DNA molecules (e.g., chromosome to plasmid). oncohemakey.comMediate the mobilization of resistance genes, assembling them onto plasmids. frontiersin.orgscirp.org
Integrons Platforms that capture and express cassettes of resistance genes. frontiersin.orgAct as "gene collectors," creating arrays of multidrug resistance genes on plasmids and transposons. srce.hrmdpi.com

Pharmacokinetic and Pharmacodynamic Research Methodologies

Pre-clinical Pharmacokinetic Modeling and Disposition Analysis (Non-Human Biological Systems)

Pre-clinical studies in non-human biological systems are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate like cefonicid (B1209232) disodium (B8443419) salt. These studies provide critical data that inform the potential behavior of the drug in humans.

Absorption Mechanisms in Research Models

The absorption of cefonicid following administration has been investigated in various animal models. Studies in lactating goats, for instance, have explored the pharmacokinetics after intravenous, intramuscular, and subcutaneous administration. um.es Following a single intravenous infusion in healthy volunteers, peak plasma concentrations were observed to fall slowly, indicating a gradual absorption and distribution process. nih.gov Research in beagle dogs has also been conducted to understand the compound's behavior in a non-rodent species. selleckchem.comnih.gov

Distribution Characteristics: Protein Binding Affinity (e.g., 98% Plasma Protein Binding)

A key characteristic of cefonicid is its high affinity for plasma proteins, with reports indicating approximately 98% binding. drugbank.com This extensive protein binding significantly influences the drug's distribution and elimination. In vitro studies comparing human adult and neonatal sera revealed that cefonicid's protein binding is concentration-dependent in both, with more extensive binding observed in adult serum. nih.gov These studies identified two classes of binding sites: a high-affinity, saturable site and a low-affinity, nonspecific site. nih.gov Research using isolated perfused rat kidneys has further elucidated the role of protein binding, showing that the unbound concentration of cefonicid is the primary driver for its tubular secretion. nih.gov

Table 1: Cefonicid Protein Binding Parameters in Adult and Neonatal Sera nih.gov

Serum TypeBinding Site ClassAssociation Constant (M⁻¹)Number of Binding Sites per Albumin Molecule
AdultClass 17.0 x 10⁴1
NeonatalClass 11.3 x 10⁴1
AdultClass 2--
NeonatalClass 2--

Note: The table is based on data from in vitro studies and illustrates the differences in binding affinity between adult and neonatal serum.

Elimination Pathways: Excretion of Unchanged Compound (e.g., Renal Excretion)

The primary route of elimination for cefonicid is through the kidneys, with a significant portion of the administered dose being excreted as an unchanged compound. nih.gov Studies in healthy volunteers have shown that approximately 88% of a dose is excreted in the urine over 48 hours. nih.gov Research utilizing isolated perfused rat kidneys has confirmed that cefonicid is mainly eliminated by tubular secretion. nih.gov This process is dependent on the unbound drug concentration, a key finding that helps in understanding how changes in plasma protein binding can affect the drug's clearance. nih.gov

Half-Life Dynamics in Pre-clinical Models

Cefonicid is noted for its prolonged serum elimination half-life in animals, a characteristic that supports less frequent dosing. caymanchem.combiomol.comsapphire-usa.comchemicalbook.com In healthy human volunteers, the mean plasma half-life was determined to be approximately 4.4 hours. nih.gov Studies in lactating goats have also been conducted to determine its disposition kinetics, providing valuable data on its half-life in a ruminant model. um.es The long half-life is attributed to a combination of high plasma protein binding and slow renal tubular secretion. chemicalbook.com

Table 2: Pharmacokinetic Parameters of Cefonicid in Pre-clinical Models

Animal ModelAdministration RouteHalf-Life (t½)Volume of Distribution (Vd)Clearance (CL)Source
Human VolunteersIntravenous4.4 ± 0.8 hours0.11 ± 0.01 L/kg0.32 ± 0.06 ml/min/kg nih.gov
Lactating GoatsIntravenous-0.14 ± 0.03 L/kg0.51 ± 0.07 L/h·kg um.es
Beagle DogsIntravenous--- selleckchem.comnih.gov

In Vitro Pharmacodynamic Interactions and Modeling

In vitro pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its antimicrobial effect over time. These studies provide insights into the bactericidal or bacteriostatic nature of an antibiotic and help in optimizing dosing regimens.

Time-Kill Curve Studies and Bactericidal Dynamics

Time-kill curve studies are a standard in vitro method used to assess the bactericidal activity of an antibiotic. These studies involve exposing a bacterial culture to various concentrations of the antibiotic and measuring the number of viable bacteria over time. asm.orgnih.govoup.com For cefonicid, such studies have been performed to evaluate its effectiveness against a range of bacteria. glpbio.com The bactericidal action of cefonicid, like other cephalosporins, results from the inhibition of bacterial cell wall synthesis. drugbank.comvulcanchem.com By binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, it disrupts the final stage of peptidoglycan synthesis, leading to cell lysis. drugbank.comvulcanchem.com Time-kill curve experiments help to visualize this process, showing the rate and extent of bacterial killing at different drug concentrations and providing a dynamic view of the antibiotic's efficacy. asm.orgoup.com

Post-Antibiotic Effect (PAE) Characterization

The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth that continues after a brief exposure of microorganisms to an antimicrobial agent, even when the concentration of the drug falls below the Minimum Inhibitory Concentration (MIC). This pharmacodynamic parameter is crucial for understanding the efficacy of an antibiotic and for designing optimal dosing schedules. The duration of the PAE can be influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.

Research literature providing specific PAE values for Cefonicid Disodium Salt is limited. However, by examining data from other cephalosporins, particularly second and third-generation agents, the potential PAE characteristics of Cefonicid can be inferred. Beta-lactam antibiotics, as a class, are generally known to exhibit a short to moderate PAE against Gram-positive cocci and a variable, often short or absent, PAE against Gram-negative bacilli.

For instance, studies on other cephalosporins demonstrate a range of PAE durations. Cefditoren has been shown to induce a PAE of greater than one hour against pathogens such as Streptococcus pneumoniae and Moraxella catarrhalis. nih.gov In combination therapies, such as sulbactam-cefoperazone, the PAE against Escherichia coli has been measured at 1.7 hours, which was significantly longer than the PAE of either agent alone. idionline.org These findings suggest that while a monotherapy PAE for Cefonicid might be modest, its duration could be enhanced in synergistic combinations. The PAE is typically determined in vitro by exposing a bacterial culture to an antibiotic for a short period (e.g., 1-2 hours), removing the drug by dilution or filtration, and then monitoring the time it takes for the culture to resume logarithmic growth compared to an untreated control. idionline.orgresearchgate.net

Table 1: Post-Antibiotic Effect (PAE) of Selected Cephalosporins Against Respiratory and Other Pathogens This table presents data for related cephalosporins to illustrate typical PAE values for this antibiotic class, due to limited specific data for Cefonicid.

Antibiotic/CombinationBacterial StrainExposure ConcentrationPAE Duration (hours)
CefditorenStreptococcus pneumoniae>MIC> 1.0
CefditorenMoraxella catarrhalis (β-lactamase-negative)>MIC> 1.0
Fosfomycin/Sulbactam-CefoperazoneEscherichia coliMIC1.7
Fosfomycin (alone)Escherichia coliMIC0.4
Sulbactam-Cefoperazone (alone)Escherichia coliMIC0.2

Data sourced from multiple studies to provide a comparative overview. nih.govidionline.org

Synergy and Antagonism Studies with Other Antimicrobial Agents (at a mechanistic level)

The combination of antimicrobial agents can lead to synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is often sought to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. Antagonism, where one drug diminishes the activity of another, is generally avoided. The mechanistic basis for these interactions is a critical area of research. While specific mechanistic studies on Cefonicid are not extensively detailed in the available literature, the principles governing its interactions can be understood from studies involving other cephalosporins.

Mechanisms of Synergy

Enhanced Uptake via Cell Wall Damage: A primary mechanism for synergy between β-lactams (like Cefonicid) and aminoglycosides involves the disruption of the bacterial cell wall. Cefonicid inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). drugbank.com This damage to the cell wall integrity is believed to facilitate the uptake of aminoglycosides (e.g., gentamicin, amikacin) into the bacterial cell, allowing them to reach their ribosomal target and inhibit protein synthesis more effectively. This combination has proven effective against various Gram-negative bacilli. nih.govnih.gov

Cooperative PBP Binding: Synergy can occur between two different β-lactam antibiotics if they have preferential affinity for different PBPs. For example, the combination of cefoxitin (B1668866) with other β-lactams has demonstrated synergy against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA). researchgate.net The proposed mechanism is that the binding of one β-lactam to its target PBP may induce a conformational change that enhances the binding of the second β-lactam to a different PBP, leading to a more profound inhibition of cell wall synthesis. researchgate.netscielo.br

Inhibition of β-Lactamases: A common cause of resistance to cephalosporins is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate the antibiotic. Combining a cephalosporin (B10832234) with a β-lactamase inhibitor (e.g., sulbactam) can result in potent synergy. The inhibitor molecule preferentially binds to and inactivates the β-lactamase, thereby protecting the cephalosporin from degradation and allowing it to exert its bactericidal effect. nih.gov This mechanism is particularly effective against β-lactamase-producing strains of E. coli and Klebsiella pneumoniae. researchgate.netnih.gov

Mechanisms of Antagonism

Serum Protein Binding: An important consideration that can lead to a reduction in efficacy, akin to antagonism, is the interaction with host components. Cefonicid is known to be highly protein-bound (approximately 98%). oup.com In the presence of human serum, the high degree of binding reduces the concentration of free, active drug available to act on bacteria. Studies comparing Cefonicid with other cephalosporins have shown that its in vitro activity against Staphylococcus aureus is significantly reduced in the presence of 50% human serum, an effect directly related to its high protein binding. oup.comnih.gov

Table 2: Mechanistic Basis of this compound Interactions with Other Antimicrobials Mechanisms are based on established principles for cephalosporins, as direct studies on Cefonicid are limited.

Interacting Agent ClassProposed Mechanism of InteractionExpected Outcome
Aminoglycosides (e.g., Gentamicin)Cefonicid-induced cell wall damage increases the permeability of the bacterial membrane, facilitating aminoglycoside entry and access to ribosomal targets. nih.govSynergy
Other β-Lactams (e.g., Cefoxitin)Cooperative or sequential binding to different Penicillin-Binding Proteins (PBPs), leading to more complete inhibition of cell wall synthesis. researchgate.netscielo.brSynergy
β-Lactamase Inhibitors (e.g., Sulbactam)The inhibitor irreversibly binds to and inactivates β-lactamase enzymes, protecting Cefonicid from hydrolysis by resistant bacteria. nih.govSynergy
Human Serum Albumin High degree of reversible binding of Cefonicid to serum proteins reduces the concentration of free, active antibiotic at the site of infection. oup.comnih.govAntagonism (Reduced Efficacy)

Advanced Analytical and Bioanalytical Characterization of Cefonicid Disodium Salt

Chromatographic Techniques for Cefonicid (B1209232) Disodium (B8443419) Salt Analysis and Separation

Chromatographic techniques are fundamental in the analysis and separation of Cefonicid Disodium Salt from complex mixtures, ensuring its purity and quality.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. Method development often involves optimizing mobile phase composition, column type, and detection parameters to achieve adequate separation from impurities and degradation products.

A study details an HPLC method where the mobile phase consists of a 0.02 mol·L(-1) ammonium (B1175870) dihydrogen phosphate (B84403) solution and methanol (B129727), utilizing a GRACE Alltima C18 column (250 mm × 4.6 mm, 5μm) with gradient elution. researchgate.net This method is crucial for quality control, allowing for the quantification of Cefonicid and the detection of any potential impurities. Validation of such methods is critical to ensure they are accurate, precise, reproducible, and robust for their intended purpose.

Two-Dimensional Liquid Chromatography (2D-LC) Applications for Complex Mixtures

For particularly complex samples containing this compound and numerous impurities, two-dimensional liquid chromatography (2D-LC) offers enhanced separation power. A trap-free 2D-LC system has been successfully employed to characterize cefonicid sodium. researchgate.net This advanced technique allows for the separation of components in the first dimension, with selected fractions being transferred to a second, different chromatographic system for further separation. This approach resolves co-eluting peaks that would otherwise interfere with the analysis in a single-dimension HPLC setup. The use of online demineralization with 2D-LC is particularly noteworthy as it overcomes the incompatibility of non-volatile salt mobile phases, often used in the first dimension, with mass spectrometry detection. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and the identification of its impurities and degradation products.

Ion Trap/Time-of-Flight Mass Spectrometry (IT-TOF MS)

The coupling of liquid chromatography with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) provides a powerful platform for the analysis of Cefonicid. researchgate.net This technique combines the separation capabilities of LC with the high mass accuracy and MSn fragmentation capabilities of the IT-TOF MS. This allows for the precise mass measurement of the parent ion and its fragment ions, which is essential for confirming the elemental composition and elucidating the structures of unknown compounds.

Electrospray Ionization (ESI) Modes for this compound Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. Analysis is often performed in both positive and negative ESI modes to obtain complementary structural information. researchgate.net In positive mode, protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+) are observed. In negative mode, deprotonated molecules ([M-H]-) are typically detected. The choice of ionization mode can influence the fragmentation pathways observed in MS/MS experiments, providing a more complete picture of the molecule's structure.

Spectroscopic Methods for Quantification and Characterization

Spectroscopic methods are instrumental in the analysis of pharmaceutical compounds. For this compound, Ultraviolet (UV) spectroscopy provides a straightforward method for its detection in solutions.

Ultraviolet (UV) Spectroscopy for Solution Detection

This compound can be detected in solution using UV spectroscopy at a wavelength of 265 nm. chemsrc.commedchemexpress.com This technique is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the compound in the solution, which allows for quantitative analysis.

UV spectrophotometry has been widely used for the analysis of various cephalosporins. For instance, a method for cefazolin (B47455) sodium, another cephalosporin (B10832234), was validated with a linear range of 8 to 28 µg/mL and a correlation coefficient of 0.9999 when analyzed at a wavelength of 270 nm. scispace.com Similarly, spectrophotometric methods have been developed for other cephalosporins like cefotaxime (B1668864) sodium, cefoperazone (B1668861), and ceftazidime (B193861) pentahydrate, often involving reaction with chromogenic reagents to form colored complexes that can be measured. sciepub.com

For cefonicid, the intrinsic UV absorbance at 265 nm provides a direct and non-destructive method for its quantification in solution, a valuable tool for quality control and formulation analysis. chemsrc.commedchemexpress.com

Bioanalytical Method Development for this compound in Biological Matrices (Non-Human)

The development of bioanalytical methods is crucial for studying the behavior of drugs in biological systems. While specific studies on this compound in non-human biological matrices are not extensively detailed in the provided search results, general principles and methodologies for cephalosporins can be applied.

Bioanalytical methods for cephalosporins often involve high-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry (MS). iosrjournals.org These methods are essential for determining drug concentrations in matrices such as plasma, urine, and tissue samples from preclinical studies in animals. ufu.brunesp.br

Method development typically includes several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.netresearchgate.net For example, in the analysis of other cephalosporins, protein precipitation with acetonitrile (B52724) or methanol is a common approach. researchgate.netfrontiersin.org

Chromatographic Separation: A suitable HPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites. Reversed-phase columns, such as C18, are frequently used for cephalosporin analysis. iosrjournals.orgresearchgate.net

Detection: The choice of detector depends on the required sensitivity and selectivity. UV detection is often sufficient, but LC-MS/MS offers higher sensitivity and specificity, which is particularly important for detecting low concentrations of the drug and its metabolites. iosrjournals.orgresearchgate.net

Method Validation: The developed method must be validated to ensure its reliability. Validation parameters typically include linearity, accuracy, precision, selectivity, stability, and matrix effect evaluation. researchgate.netfrontiersin.org

Stability and Environmental Degradation Studies of Cefonicid Disodium Salt

Chemical Stability Profile and Degradation Kinetics In Vitro

The chemical stability of Cefonicid (B1209232) Disodium (B8443419) Salt is a critical factor influencing its efficacy and shelf-life. Like other β-lactam antibiotics, its structure, characterized by a strained β-lactam ring, is susceptible to degradation through various pathways. researchgate.netslideshare.net When reconstituted with standard intravenous fluids, Cefonicid Sodium demonstrates considerable stability, showing minimal loss of potency after 24 hours at room temperature and for up to 72 hours when refrigerated at 5°C. nih.gov Furthermore, frozen solutions of reconstituted Cefonicid Sodium can be stored for as long as eight weeks and remain stable for 24 hours at room temperature or 72 hours at 5°C after thawing. nih.gov

The degradation rate of Cefonicid Disodium Salt is significantly influenced by several environmental factors, primarily temperature and pH. scitechnol.com

Temperature: An increase in temperature generally accelerates the degradation of cephalosporins. frontiersin.orgnih.gov This is because the hydrolysis reaction, a primary degradation pathway, is endothermic. frontiersin.orgmdpi.com Higher temperatures lead to more frequent and energetic collisions between molecules, providing the necessary energy to overcome the activation barrier for the reaction to proceed. frontiersin.org For instance, studies on the similar cephalosporin (B10832234), ceftiofur (B124693), have shown that its hydrolysis rate increases significantly with rising temperatures. nih.govacs.org At 45°C, over 90% of the fourth-generation cephalosporin, cefquinome (B211414), degraded within 120 hours. frontiersin.org

pH: The pH of the solution is another critical determinant of stability. Cephalosporins, in general, exhibit their greatest stability in slightly acidic to neutral conditions. frontiersin.orgnih.gov Under alkaline conditions, the degradation rate increases substantially. frontiersin.orgnih.gov This is attributed to the fact that the β-lactam ring is highly susceptible to cleavage by hydroxyl ions (base-catalyzed hydrolysis). slideshare.net Studies on ceftiofur demonstrated rapid degradation at pH 10, with no detectable levels of the parent compound after just 10 minutes of incubation at both 25°C and 60°C. nih.gov Conversely, cefquinome was found to be more stable in acidic environments compared to alkaline ones. frontiersin.org

Incubation Time: The duration of exposure to specific conditions directly correlates with the extent of degradation. As incubation time increases, the concentration of the parent compound decreases, following specific kinetic models, often first-order kinetics. frontiersin.org

Table 1: Factors Affecting the In Vitro Degradation of Cephalosporins This table conceptualizes the expected effects on this compound based on data from other cephalosporins.

FactorEffect on Degradation RateRationaleSupporting Evidence (Related Cephalosporins)
Temperature Increases with rising temperatureHydrolysis is an endothermic reaction; increased molecular collisions provide activation energy. frontiersin.orgmdpi.comCefquinome degradation is significantly accelerated at higher temperatures. frontiersin.org Ceftiofur hydrolysis rate increases with temperature. nih.govacs.org
pH Increases significantly in alkaline conditionsThe β-lactam ring is susceptible to base-catalyzed hydrolysis by hydroxyl ions. slideshare.netCefquinome is more stable in acidic than alkaline environments. frontiersin.org Ceftiofur degrades rapidly at pH 10. nih.gov
Incubation Time Degradation increases over timeContinuous exposure to degradative conditions leads to progressive breakdown of the molecule.Degradation kinetics of cefquinome in water follows a first-order model over time. frontiersin.org

The primary chemical degradation pathway for cephalosporins, including Cefonicid, is the hydrolysis of the four-membered β-lactam ring. slideshare.netnih.gov This ring is inherently unstable and susceptible to cleavage, which leads to the loss of antibacterial activity. frontiersin.org Other potential degradation pathways include isomerization, polymerization, and oxidation. slideshare.netacs.org

Research using advanced analytical techniques like high-resolution mass spectrometry has been employed to identify the degradation products of Cefonicid Sodium. researchgate.net These studies help in elucidating the specific fragmentation patterns and structural changes that occur during degradation. For other cephalosporins, such as cefquinome, major degradation products have been identified as isomers of the parent compound, including the E-isomer and the Δ³-isomer. frontiersin.org The initial step in the degradation of cefquinome involves the cleavage of the side chain at position 3 of the cephem nucleus. frontiersin.org For ceftiofur, a major degradation product resulting from hydrolysis is desfuroylceftiofur. acs.orgnih.gov While specific by-products for Cefonicid are less detailed in readily available literature, the general pathways involve opening the β-lactam ring and modifications to the side chains attached to the cephem core. acs.orgresearchgate.net

Factors Influencing Degradation (e.g., Temperature, pH, Incubation Time)

Environmental Fate and Biodegradation Pathways of Cephalosporins (Conceptual for this compound)

The widespread use of cephalosporins can lead to their release into the environment, primarily through wastewater. nih.gov Once in the environment, their fate is governed by a combination of physical, chemical, and biological processes. nih.gov

The mobility of cephalosporins in the environment is largely influenced by their adsorption to soil and sediment particles. researchgate.netnih.gov Generally, cephalosporins exhibit low octanol-water partition coefficients (Kow), indicating they are relatively hydrophilic. frontiersin.orgfrontiersin.org This property suggests they have a lower tendency to be eliminated through soil sorption and may be mobile in the environment. frontiersin.orgfrontiersin.org

Studies on cefquinome showed a weak adsorption capacity in soil, with an average adsorption of about 40%. frontiersin.orgfrontiersin.org This implies that a significant portion, approximately 60%, can migrate from the soil into the aquatic environment. frontiersin.orgfrontiersin.org The adsorption process is influenced by soil properties such as organic matter content and pH. researchgate.netnih.gov For ceftiofur, adsorption was found to be moderate in agricultural soils, suggesting a potential for migration into groundwater. researchgate.net Given the structural similarities, Cefonicid is expected to exhibit comparable behavior, with a potential for significant mobility in aquatic systems.

Biodegradation is a key process for the elimination of cephalosporins from the environment. nih.govroyalsocietypublishing.org In aquatic sediments, biodegradation appears to be the primary removal mechanism. nih.gov Various microorganisms, including bacteria and fungi, have been shown to degrade cephalosporins. researchgate.netroyalsocietypublishing.orgnih.gov

The primary mechanism of microbial degradation is enzymatic hydrolysis of the β-lactam ring by β-lactamase enzymes, a process analogous to the mechanism of bacterial resistance. nih.govnih.gov Studies have identified bacterial strains, such as Klebsiella sp. and Rhizobium sp., isolated from sewage sludge, that can efficiently degrade cefalexin. royalsocietypublishing.org The degradation pathways can involve hydrolysis, deacetylation, and decarboxylation, leading to various metabolites. nih.gov For instance, the degradation of cefalexin by Klebsiella sp. resulted in metabolites like 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine. royalsocietypublishing.org Fungi, such as Lentinula edodes and Imleria badia, also demonstrate the ability to completely eradicate cephalosporins like cefuroxime (B34974) axetil from liquid cultures, likely through both intracellular (cytochrome P450 system) and extracellular enzymatic systems. researchgate.net

The rate of cephalosporin degradation in the environment is influenced by a multitude of factors. mdpi.com

Light: Photolysis, or degradation by light, can be a significant pathway for some cephalosporins in surface waters. nih.govunito.it Exposure to simulated sunlight has been shown to significantly decrease the half-lives of several cephalosporins. nih.gov

Temperature: As with in vitro chemical degradation, higher temperatures generally accelerate biodegradation rates in the environment. frontiersin.orgmdpi.comresearchgate.net

pH: Environmental pH affects both the chemical stability and the activity of microbial degraders. frontiersin.orgmdpi.com As noted, alkaline conditions promote chemical hydrolysis of the β-lactam ring. frontiersin.org

Presence of Microorganisms: The type and density of microbial populations are crucial for biodegradation. The degradation of ceftiofur in soils was significantly slower in sterilized soil, indicating the important role of microorganisms. researchgate.net

Dissolved Organic Matter (DOM) and Nitrate: The presence of other substances in the water can influence photodegradation rates. For example, DOM has been observed to stimulate the photodegradation of some cephalosporins. nih.gov

Table 2: Conceptual Environmental Fate of this compound

Environmental ProcessKey Influencing FactorsExpected Behavior of Cefonicid
Adsorption/Mobility Soil organic matter, pH, hydrophilicity (Kow). researchgate.netnih.govLow to moderate adsorption to soil; potentially high mobility in aquatic environments due to hydrophilic nature. frontiersin.orgresearchgate.net
Biodegradation Microbial populations (bacteria, fungi), presence of β-lactamases. nih.govroyalsocietypublishing.orgnih.govSusceptible to microbial degradation, primarily via enzymatic hydrolysis of the β-lactam ring. nih.govnih.gov
Photodegradation Sunlight exposure, water clarity. nih.govunito.itPotential for degradation via direct photolysis in sunlit surface waters. nih.gov
Hydrolysis pH, temperature. frontiersin.orgmdpi.comDegradation accelerated by alkaline pH and higher temperatures. frontiersin.orgnih.gov

Microbial Degradation Mechanisms in Environmental Systems

Research on Strategies to Enhance or Control Degradation for Environmental Management

The widespread use of cephalosporin antibiotics, including this compound, has led to their detection in various environmental compartments. Due to their potential to contribute to antibiotic resistance and ecotoxicity, research has increasingly focused on developing effective strategies for their removal and degradation from wastewater and aquatic environments. nih.gov While specific studies on this compound are limited, extensive research on other cephalosporins provides a strong basis for understanding potential degradation enhancement strategies. These strategies primarily revolve around advanced oxidation processes (AOPs), hydrolysis, and biodegradation. encyclopedia.pubmdpi.com

The core mechanism of degradation for cephalosporins involves the cleavage of the β-lactam ring, which is the source of their antibacterial activity. nih.govacs.org Enhancing this degradation process is key to mitigating their environmental impact. Strategies often aim to accelerate this ring-opening process and further mineralize the resulting by-products into harmless substances like water, carbon dioxide, and inorganic salts. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs)

AOPs are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including antibiotics. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals. mdpi.com The efficiency of this process can be significantly enhanced by the application of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. mdpi.commdpi.com Studies on various antibiotics have demonstrated high degradation efficiency with these methods. For instance, the degradation of ceftriaxone (B1232239) was significantly improved using a photo-Fenton process, highlighting its potential for other cephalosporins. researchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com Catalytic ozonation, where a catalyst like activated carbon is used, can further improve the mineralization of organic compounds. mdpi.com Ozonation has been shown to be effective in degrading cephalosporins, though the formation of potentially toxic by-products is a consideration that requires careful management. researchgate.net

Photocatalysis: This process involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light (UV or solar), generates electron-hole pairs. researchgate.netmdpi.com These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that degrade the pollutant. researchgate.net Research on cephalexin (B21000) and ceftriaxone has shown significant degradation rates using various photocatalytic systems. nih.govresearchgate.net The efficiency is dependent on factors like pH, catalyst dosage, and the presence of other substances in the water. nih.govresearchgate.net

Interactive Table: Efficacy of Advanced Oxidation Processes on Cephalosporin Degradation

CephalosporinAOP MethodCatalyst/ReagentsConditionsDegradation EfficiencyReference
CeftriaxoneUVC/H₂O₂Hydrogen PeroxidepH 5, 120 min100% researchgate.net
CephalexinPhotocatalysisZnO NanowiresSimulated SunlightComplete degradation researchgate.net
Cefazolin (B47455)Plasma-InducedNanosecond-pulsed cold atmospheric plasmaO₂/Air plasmaHigh efficiency (0.84-1.37 g/kWh) researchgate.netusc.edu
Cephalosporin CIonizing RadiationGamma radiation, H₂O₂pH 3.5, 0.4 kGy100% nih.gov
Ceftazidime (B193861)Electrocatalytic OxidationLa₂O₃–CuO₂/CNTs electrode-High removal rate nih.gov

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for β-lactam antibiotics, where the β-lactam ring is cleaved by reaction with water. nih.gov The rate of hydrolysis is significantly influenced by pH and temperature. mdpi.comfrontiersin.orgfrontiersin.org

pH Control: Cephalosporins are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline environments. nih.govfrontiersin.orgfrontiersin.org For example, the hydrolysis half-lives of several cephalosporins were found to be significantly shorter at higher pH values. nih.gov This suggests that adjusting the pH of wastewater could be a strategy to control and accelerate the natural degradation of this compound.

Temperature: Increased temperature generally accelerates the rate of hydrolysis. mdpi.comfrontiersin.org Studies on cefquinome and oxytetracycline (B609801) showed a significant increase in degradation rates with rising temperatures. mdpi.comfrontiersin.org While energy-intensive, thermal treatments could be applied in specific, controlled wastewater treatment scenarios.

Interactive Table: Influence of Environmental Factors on Cephalosporin Hydrolysis

CephalosporinFactorConditionHalf-Life (t½)FindingReference
Ceftiofur SodiumpHpH 5100.3 daysHydrolysis is accelerated by increasing pH.
pH 78.0 days
pH 94.2 days
CefquinomeTemperature-0.96 to 13.75 daysDegradation is significantly accelerated at higher temperatures. frontiersin.orgfrontiersin.org
Cefradine, Cefuroxime, CefepimeAbiotic DegradationLake Water (Dark)2.7 - 18.7 daysAbiotic hydrolysis was a primary elimination process in surface water. nih.gov

Biodegradation

Biodegradation utilizes microorganisms to break down organic pollutants. This can be a cost-effective and environmentally friendly method for remediation. frontiersin.org

Microbial Action: Various bacteria, fungi, and algae have been identified that can degrade cephalosporins. nih.govfrontiersin.org Some microorganisms can even use antibiotics as a sole carbon source. frontiersin.org The primary mechanism is often enzymatic hydrolysis of the β-lactam ring by β-lactamase enzymes. nih.govacs.org For instance, studies have demonstrated the effective degradation of cefdinir (B1668824) by Candida sp. and removal of various cephalosporins in activated sludge processes. nih.gov

Enhanced Biodegradation: The efficiency of biodegradation can be enhanced through bioaugmentation (adding specific microbial strains) or by optimizing environmental conditions such as nutrient availability, oxygen levels (aerobic vs. anaerobic), and temperature. nih.govresearchgate.net Combining anaerobic and aerobic treatment stages has been shown to effectively remove a mix of antibiotics from wastewater. mdpi.com

Interactive Table: Research Findings on Biodegradation of Cephalosporins

CephalosporinMethod/OrganismKey FindingsDegradation EfficiencyReference
CefdinirCandida sp. SMN04 (Yeast)Immobilized yeast biofilm in real pharmaceutical wastewater.96.6% within 48h nih.gov
CephalexinActivated SludgePredominantly removed by biodegradation in both freshwater and saline systems.-
Various CephalosporinsSediment MicroorganismsBiodegradation was the primary elimination pathway in lake sediment.Higher in oxic (t½: 0.8-3.1d) vs. anoxic (t½: 1.1-4.1d) conditions. nih.gov
Penicillin (β-Lactam)Immobilized β-lactamaseImmobilized enzyme showed enhanced catalytic activity and thermal stability.97% after 4 hours cetjournal.it

Future Research Trajectories for Cefonicid Disodium Salt

Further Exploration of Structure-Activity Relationships for Enhanced Biochemical Properties

The core structure of Cefonicid (B1209232), characterized by a β-lactam ring, is the foundation of its antibacterial activity, which involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). nih.govvulcanchem.com However, the specific side chains of Cefonicid are crucial in defining its spectrum of activity, stability, and pharmacokinetic profile. vulcanchem.com Future research into the structure-activity relationships (SAR) of Cefonicid could focus on systematically modifying these side chains to enhance its biochemical properties.

Key areas for investigation include:

Modification of the C-7 Acylamino Side Chain: The (R)-mandelamido group at the C-7 position is a key determinant of Cefonicid's antibacterial spectrum. drugfuture.com Synthesizing and evaluating new analogs with altered substituents on the phenyl ring or replacement of the mandelic acid moiety altogether could lead to derivatives with improved potency against resistant strains or a broader spectrum of activity.

Alterations to the C-3 Thiotetrazole Side Chain: The methylsulfonic acid tetrazole thioether at the C-3 position significantly influences the compound's pharmacokinetics and high water solubility. nih.gov Exploring alternative heterocyclic thioethers could modulate the compound's metabolic stability and half-life. Investigating how different substituents on the tetrazole ring affect binding to PBP targets could yield compounds with enhanced affinity and efficacy.

Enhancing β-Lactamase Stability: Cefonicid possesses a degree of stability against some β-lactamases. vulcanchem.comdrugfuture.com Future SAR studies could focus on introducing chemical modifications that sterically hinder the approach of β-lactamase enzymes without compromising the essential binding to bacterial PBPs. This could involve creating bulkier side chains or altering the stereochemistry at specific positions to resist enzymatic hydrolysis. drugfuture.com

Development of Novel Research Tools and Molecular Probes based on Cefonicid Disodium (B8443419) Salt Scaffold

The Cefonicid scaffold itself can be repurposed for the development of sophisticated research tools and molecular probes to investigate bacterial physiology and antibiotic resistance mechanisms.

Fluorescent Probes: By chemically conjugating a fluorophore to a non-essential position on the Cefonicid molecule, researchers could create probes to visualize PBP targets within bacterial cells. These tools would enable real-time imaging of antibiotic-target engagement, localization of PBPs in the cell membrane, and potentially differentiate between various types of PBPs based on binding kinetics.

Biotinylated Affinity Probes: Attaching a biotin (B1667282) tag to Cefonicid would create a high-affinity probe for identifying and isolating PBPs from bacterial lysates. This would facilitate the discovery of new or altered PBPs in resistant strains and allow for in-depth biochemical characterization of these crucial enzymes.

Electroactive Probes: Cefonicid sodium contains electroactive groups that can be detected using techniques like adsorptive square-wave stripping voltammetry. medchemexpress.com This inherent property could be exploited to develop electrochemical biosensors. Such sensors could be designed to quantify Cefonicid concentrations or to study its interaction with target proteins by measuring changes in the electrochemical signal upon binding. The compound's known UV absorption at approximately 269 nm also provides a basis for spectrophotometric detection methods. caymanchem.comcaymanchem.com

Computational Modeling and Simulation of Cefonicid Disodium Salt Molecular Interactions with Biological Targets

Computational modeling offers a powerful, cost-effective approach to accelerate the exploration of Cefonicid's biological interactions and guide the design of new derivatives. numberanalytics.com

Molecular Docking Studies: High-resolution molecular docking simulations can be employed to model the interaction between Cefonicid and the active sites of various bacterial PBPs. nih.gov These studies can predict binding affinities and reveal the specific hydrogen bonds, and other non-covalent interactions that stabilize the drug-target complex. rsc.org Such insights are invaluable for understanding its mechanism of action at a molecular level and for rationally designing new derivatives with improved binding. nih.govmedkoo.com

Simulating Interactions with β-Lactamases: A significant challenge for β-lactam antibiotics is degradation by bacterial β-lactamase enzymes. Computational models can simulate the binding and catalytic hydrolysis of Cefonicid by different classes of β-lactamases. rsc.org This would help identify the structural vulnerabilities of the Cefonicid molecule and inform the design of modifications to enhance its resistance to enzymatic inactivation.

Predictive Modeling for Off-Target Effects: Computational approaches can be used to screen Cefonicid against a wide range of human proteins to predict potential off-target interactions. numberanalytics.com This is particularly relevant for understanding broader biochemical effects, such as the observed inhibition of the carnitine/carnitine antiport. medchemexpress.com These in silico predictions can help prioritize experimental studies and identify potential liabilities early in the development of new analogs.

Advanced Studies on Environmental Bioremediation and Chemical Transformation of this compound

The widespread use of antibiotics like Cefonicid raises environmental concerns due to their potential persistence in soil and water systems. nih.gov Future research should address the environmental fate of Cefonicid and explore novel remediation strategies.

Biodegradation Pathways: While some cephalosporins are known to be poorly biodegradable, specific microorganisms have shown the ability to degrade them. researchgate.netiwaponline.com Research is needed to identify the specific bacterial or fungal strains, such as species of Bacillus or actinomycetes, that can metabolize Cefonicid. iwaponline.comscirp.org Elucidating the enzymatic pathways and metabolic products of this degradation is crucial for assessing its environmental impact and developing bioremediation technologies.

Chemical Transformation and Degradation Products: Studies should investigate the chemical transformation of Cefonicid under various environmental conditions (e.g., pH, sunlight, temperature). Identifying the resulting transformation products is essential for a complete environmental risk assessment, as these products may retain antibiotic activity or have their own toxicological profiles.

Advanced Oxidation Processes (AOPs): Research into the efficacy of AOPs, such as ozonation or photocatalysis, for the complete mineralization of Cefonicid in wastewater could provide effective technological solutions for pharmaceutical effluent treatment. nih.gov Optimizing these processes would aim to break down the stable β-lactam ring and aromatic structures, reducing the environmental load of the antibiotic.

Investigation of Broader Biochemical and Cellular Interactions in Model Systems (beyond primary antimicrobial action)

Beyond its well-documented role as a PBP inhibitor, Cefonicid may engage in other biochemical interactions that could have biological implications.

Interaction with Membrane Transporters: Cefonicid has been observed to decrease the excretion rate of various other drugs, suggesting an interaction with transporters in the body, such as those in the kidneys. drugbank.comdrugbank.com Further studies using cell-based assays with specific transporter proteins (e.g., Organic Anion Transporters) could clarify these mechanisms. This research is important for predicting and understanding potential drug-drug interactions.

Inhibition of Mitochondrial Transporters: An interesting finding is the ability of Cefonicid to inhibit the carnitine/carnitine antiport in proteoliposomes. medchemexpress.com Future research could explore whether this interaction occurs in intact mammalian mitochondria and what the downstream cellular consequences might be. This could reveal novel bioenergetic effects or off-target toxicities.

Cellular Effects in Mammalian Systems: Reports of organ-specific effects in animal models, such as testicular toxicity at high doses in rats, warrant further investigation at the cellular and molecular level. glpbio.com Studies using relevant cell culture models could aim to identify the specific cellular pathways disrupted by Cefonicid at supra-therapeutic concentrations, providing a more complete understanding of its biological profile.

Q & A

Basic: What is the mechanism of action of Cefonicid Disodium Salt, and how do its physicochemical properties influence experimental design?

This compound, a second-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking. Its solubility in water (100 mg/mL) and DMSO, but insolubility in ethanol, necessitates solvent compatibility checks in in vitro assays. For stability, avoid acidic/alkaline buffers (pH extremes) and high temperatures during preparation. Experimental protocols should specify solvent choice (e.g., sterile water for broth microdilution) and storage at -20°C in desiccated conditions to prevent hydrolysis .

Basic: How is the antimicrobial susceptibility of this compound determined in clinical isolates?

The Kirby-Bauer disk diffusion method remains a foundational approach. Prepare Mueller-Hinton agar plates standardized to 4–5 mm depth, inoculate with a 0.5 McFarland bacterial suspension, and apply Cefonicid-impregnated disks (e.g., 30 µg). Zone-of-inhibition diameters are interpreted per CLSI guidelines. For quantitative results, use broth microdilution to determine minimum inhibitory concentrations (MICs), ensuring cation-adjusted media for Pseudomonas aeruginosa or Staphylococcus aureus. Report discrepancies in zone/MIC correlations due to inoculum size or media batch variations .

Advanced: How should researchers address contradictory MIC values for this compound across studies?

Contradictions often arise from methodological variability. Key factors to standardize:

  • Inoculum preparation : Use calibrated spectrophotometers for 0.5 McFarland standards.
  • Media composition : Validate cation (Mg²⁺/Ca²⁺) concentrations, which alter antibiotic activity.
  • Incubation conditions : Maintain 35°C ± 2°C with ambient CO₂.
  • Quality control strains : Include E. coli ATCC 25922 for validation.
    Statistical tools (e.g., ANOVA) can isolate variables causing discrepancies. Cross-reference with CLSI M07 for harmonization .

Advanced: What analytical methods ensure batch-to-batch consistency in this compound for longitudinal studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Pair with mass spectrometry (MS) to confirm molecular integrity (C18H16N6Na2O8S3, MW 586.53). For bioactivity consistency, perform MIC assays against reference strains (e.g., S. aureus ATCC 29213) alongside each batch. Document salt content via thermogravimetric analysis (TGA) to account for hygroscopicity. Pre-study validation reduces variability in cell-based assays .

Advanced: How can researchers model Cefonicid’s pharmacokinetics in complex in vivo systems?

Use murine infection models to study serum half-life and tissue penetration. Administer Cefonicid intravenously (10–40 mg/kg), collect serial blood samples, and quantify plasma levels via LC-MS/MS. Compartmental modeling (e.g., two-compartment) estimates parameters like volume of distribution (Vd) and clearance (CL). For tissue distribution, homogenize organs (e.g., kidney, liver) and validate extraction efficiency. Adjust dosing regimens based on protein binding (~80%) and renal excretion pathways .

Advanced: What strategies optimize Cefonicid’s stability in formulation studies?

Stability testing under ICH guidelines:

  • Thermal stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to 1.2 million lux-hours UV light.
  • pH stability : Test in buffers (pH 3–9) to identify degradation thresholds.
    Degradation products (e.g., β-lactam ring-opened forms) are cytotoxic; use lyophilization for long-term storage. Pair with antioxidants (e.g., ascorbate) in liquid formulations .

Advanced: How can synergistic combinations of Cefonicid with other antibiotics be systematically evaluated?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Prepare 96-well plates with Cefonicid and a partner antibiotic (e.g., amikacin) in 2D dilutions. Inoculate with target pathogens and incubate for 18–24 hrs. FICI ≤0.5 indicates synergy. For in vivo validation, use murine sepsis models with combination therapy. Note: Synergy may vary by bacterial efflux pump expression or β-lactamase production .

Advanced: What molecular techniques identify resistance mechanisms against Cefonicid in Gram-negative bacteria?

PCR amplification of β-lactamase genes (e.g., blaTEM, blaCTX-M) confirms enzymatic resistance. For metallo-β-lactamase producers (e.g., blaNDM), use EDTA inhibition assays. Whole-genome sequencing (WGS) detects mutations in PBPs or porin genes (e.g., ompK36 in Klebsiella). Phenotypic tests: Combine Cefonicid with β-lactamase inhibitors (e.g., clavulanic acid) to restore activity in disk diffusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.